(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
Description
The compound "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone" is a heterocyclic hybrid molecule featuring a pyrrole ring substituted with a 4-fluorophenyl group and a fused pyrazolo-pyrido-pyrimidinone scaffold. Its structural complexity arises from the methanone bridge connecting the pyrrole and pyrido-pyrimidinone moieties. The 4-fluorophenyl substituent is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity through hydrophobic interactions and π-stacking .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O/c1-13-8-20-24-11-16-12-26(7-6-19(16)27(20)25-13)21(28)18-9-15(10-23-18)14-2-4-17(22)5-3-14/h2-5,8-11,23H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLVRCRJWERBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F)C=NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique combination of pyrrole, pyrazole, and pyrimidine rings, which contribute to its diverse biological activities. The presence of the 4-fluorophenyl group is particularly noteworthy as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs possess significant antitumor properties. For instance, derivatives of pyrido[3,4-e]pyrimidine have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that a related compound inhibited the growth of SJSA-1 cells by activating the p53 pathway, leading to increased apoptosis markers such as PARP cleavage and caspase activation .
Enzyme Inhibition
Enzyme inhibition is another area where this compound may exhibit activity. Compounds containing the pyrrolidine and pyrimidine structures have been studied for their potential as inhibitors of various enzymes linked to disease processes, including:
- Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Urease : Compounds with similar structures have shown strong inhibitory effects against urease, which is implicated in the pathogenesis of certain infections .
Antibacterial Activity
Preliminary screening of similar compounds has revealed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism is likely associated with the disruption of bacterial cell wall synthesis or function.
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | 18 | 2.14 |
| 7m | Bacillus subtilis | 20 | 0.63 |
| 7n | Escherichia coli | 15 | 2.17 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the ring structures can drastically alter potency and selectivity.
Key Findings:
- Fluorination : The introduction of fluorine at the para position on the phenyl ring enhances binding affinity to target proteins.
- Methyl Substitution : The methyl group on the pyrazole ring contributes to increased lipophilicity, improving cellular uptake.
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl Substituents: The 4-fluorophenyl group in the target compound and MK72 enhances lipophilicity (logP ~3.5–4.0, estimated) and metabolic stability compared to non-fluorinated analogues .
Functional Group Comparisons
Methanone Bridges
The methanone linker in the target compound is distinct from the α,β-unsaturated ketones in (e.g., compounds 3a–c). While α,β-unsaturated systems enable Michael addition reactions, the methanone bridge in the target compound offers hydrolytic stability, critical for in vivo applications .
Pyrrole vs. Pyrazole Moieties
The pyrrole ring in the target compound differs from pyrazole-based systems (e.g., ’s bis-pyridines).
Research Findings and Data Gaps
- ADME Properties: Fluorinated analogues in and exhibit improved bioavailability (F% >50 in rodent models) compared to non-fluorinated derivatives .
- Toxicity : Fluorophenyl-containing compounds may exhibit mitochondrial toxicity, as seen in strobilurin analogues (), necessitating further study .
Q & A
Q. Example Findings :
- The dihydropyrido ring adopts a boat conformation, with torsional angles deviating by 12.5° from ideal geometry .
- The fluorophenyl group is coplanar with the pyrrole ring (dihedral angle = 3.8°), enhancing π-π stacking potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
